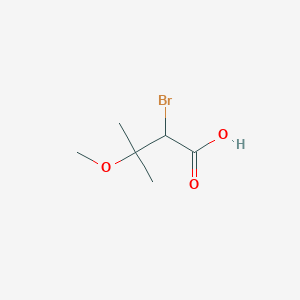

2-Bromo-3-methoxy-3-methylbutanoic acid

Description

Contextualization within Halogenated Carboxylic Acids

Halogenated carboxylic acids, particularly α-halo acids, are a well-established class of compounds in organic synthesis. The presence of a halogen atom on the carbon adjacent to the carboxyl group significantly influences the molecule's reactivity. This electronic modification makes the α-carbon susceptible to nucleophilic attack, a cornerstone of many synthetic transformations.

Table 1: Physicochemical Properties of 2-Bromo-3-methoxy-3-methylbutanoic acid molbase.comuni.lu

| Property | Value |

| Molecular Formula | C6H11BrO3 |

| Molecular Weight | 211.05 g/mol |

| Boiling Point | 259.0 °C at 760 mmHg |

| Density | 1.484 g/cm³ |

| Refractive Index | 1.485 |

| Flash Point | 110.4 °C |

Significance in Advanced Organic Synthesis and Chemical Biology Research

While detailed research applications for this compound are not extensively documented in publicly accessible scientific literature, its structure suggests significant potential in specialized areas of synthesis. Chemical suppliers note its utility as an intermediate in organic synthesis and pharmaceutical research. apolloscientific.co.uk

The presence of both a bromine atom and a methoxy (B1213986) group offers multiple points for chemical modification. The α-bromo group can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups such as amines, thiols, or azides. This makes it a potential precursor for the synthesis of complex, non-proteinogenic amino acids or other chiral building blocks that could be incorporated into peptides or other biologically active molecules.

In the context of chemical biology, molecules with such unique substitution patterns could serve as probes to study biological processes or as starting materials for the synthesis of enzyme inhibitors. The stereochemistry at the α-carbon, which would be introduced during its synthesis or subsequent reactions, is a critical factor. The synthesis of enantiomerically pure forms of this compound would be of particular interest for applications in medicinal chemistry and the development of stereoselective synthetic methodologies. However, at present, specific research findings detailing the use of this compound in these advanced applications remain to be broadly published.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methoxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO3/c1-6(2,10-3)4(7)5(8)9/h4H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPAPXGHVASXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288981 | |

| Record name | 2-bromo-3-methoxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75974-47-9 | |

| Record name | 75974-47-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-methoxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methoxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Attributes and Stereochemical Considerations of 2 Bromo 3 Methoxy 3 Methylbutanoic Acid

Molecular Architecture and Key Functional Group Positioning

2-Bromo-3-methoxy-3-methylbutanoic acid possesses a butanoic acid backbone, a four-carbon chain terminating in a carboxylic acid group (-COOH). biointerfaceresearch.com This core structure is substituted at the second (alpha) carbon with a bromine atom (-Br) and at the third (beta) carbon with a methoxy (B1213986) group (-OCH3) and a methyl group (-CH3). The presence of these functional groups—a carboxylic acid, a halogen, an ether, and an alkyl group—on a relatively short carbon chain imparts a high degree of functionality and reactivity to the molecule. nist.gov

The carboxylic acid group is a key feature, capable of acting as a hydrogen bond donor and acceptor, which significantly influences the compound's physical properties and intermolecular interactions. libretexts.org The bromine atom, an electronegative halogen, introduces polarity and is a potential site for nucleophilic substitution reactions. nih.gov The methoxy group at the third carbon adds another polar and hydrogen bond accepting site, while the two methyl groups contribute to the steric bulk of the molecule.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H11BrO3 | elsevierpure.com |

| Molecular Weight | 211.05 g/mol | researchgate.net |

| Key Functional Groups | Carboxylic acid, Bromo, Methoxy | biointerfaceresearch.com |

Stereochemical Features and Chirality of the Butanoic Acid Scaffold

The butanoic acid framework of this compound contains two chiral centers, which are carbon atoms attached to four different substituent groups. These are located at the C2 and C3 positions of the butanoic acid chain. The presence of these stereocenters means the molecule can exist in different stereoisomeric forms. researchgate.net

Enantiomeric Forms and Diastereomeric Possibilities

With two distinct chiral centers, a maximum of four stereoisomers can exist for this compound. These stereoisomers are grouped into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other.

The four possible stereoisomers are:

(2R, 3R)-2-Bromo-3-methoxy-3-methylbutanoic acid

(2S, 3S)-2-Bromo-3-methoxy-3-methylbutanoic acid

(2R, 3S)-2-Bromo-3-methoxy-3-methylbutanoic acid

(2S, 3R)-2-Bromo-3-methoxy-3-methylbutanoic acid

The (2R, 3R) and (2S, 3S) forms are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) forms. The relationship between any other pairing, for instance between the (2R, 3R) and (2R, 3S) isomers, is diastereomeric. A related compound, methyl (2R,3R)-2-bromo-3-methoxy-2-methylbutanoate, highlights the existence of such specific stereoconfigurations. nih.gov

Importance of Stereoisomerism in Reactivity and Applications

Conformational Analysis and Preferred Molecular Orientations

The single bonds within the this compound molecule allow for rotation, leading to various spatial arrangements known as conformations. The study of these different arrangements and their relative stabilities is known as conformational analysis. lumenlearning.com The stability of different conformations is influenced by factors such as steric hindrance (repulsion between bulky groups) and torsional strain (repulsion between electron clouds of adjacent bonds).

For the butanoic acid chain, the most stable conformations are typically staggered, where the substituents on adjacent carbons are as far apart as possible, while the least stable are eclipsed conformations, where they are closest. lumenlearning.com The large bromine atom and the methoxy and methyl groups on the C2 and C3 carbons will create significant steric interactions, influencing the preferred rotational state around the C2-C3 bond. The most stable conformation will likely position the largest groups (bromo, methoxy, and the carboxylic acid) in an anti-periplanar or gauche arrangement to minimize steric repulsion. Detailed computational or experimental studies would be required to determine the precise energy differences between these conformations for this specific molecule.

Intermolecular Interactions and Crystal Packing Motifs in the Solid State

In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is dictated by a variety of intermolecular forces. ucl.ac.uk

The primary and strongest intermolecular interaction for this molecule is expected to be hydrogen bonding between the carboxylic acid groups. libretexts.org Carboxylic acids often form dimeric structures where the hydroxyl group of one molecule hydrogen bonds with the carbonyl oxygen of a neighboring molecule, and vice-versa. elsevierpure.com This creates a stable eight-membered ring motif.

Chemical Reactivity and Transformation Pathways of 2 Bromo 3 Methoxy 3 Methylbutanoic Acid

Nucleophilic Substitution Reactions at the α-Bromine Center

The bromine atom at the α-position to the carbonyl group is highly activated towards nucleophilic substitution, primarily proceeding through an SN2 mechanism. This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent carboxylic acid group, which polarizes the C-Br bond and stabilizes the transition state of the substitution reaction. askfilo.com

Reactivity Towards Various Nucleophiles

2-Bromo-3-methoxy-3-methylbutanoic acid readily reacts with a variety of nucleophiles, leading to the displacement of the bromide ion and the formation of a new bond at the α-carbon. Common nucleophiles include:

Hydroxide ions (e.g., from NaOH or KOH): Reaction with aqueous base leads to the formation of 2-hydroxy-3-methoxy-3-methylbutanoic acid. youtube.com

Amines (e.g., ammonia (B1221849), primary and secondary amines): These reactions yield α-amino acids or their N-substituted derivatives. For instance, reaction with an excess of ammonia can produce 2-amino-3-methoxy-3-methylbutanoic acid. askfilo.com

Azide ions (e.g., from sodium azide): This reaction provides a pathway to synthesize 2-azido-3-methoxy-3-methylbutanoic acid, a precursor for various nitrogen-containing heterocycles and α-amino acids. askfilo.comharvard.edu

Thiolates and Thiourea: Sulfur-based nucleophiles can also displace the α-bromine, leading to the formation of α-thioether or isothiuronium (B1672626) salt derivatives, respectively. The reaction with thiourea, for example, can yield a 2-isothiuronium-3-methoxy-3-methylbutanoic acid salt.

The general scheme for these reactions can be represented as follows:

Reaction Scheme for Nucleophilic Substitution

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-hydroxy-3-methoxy-3-methylbutanoic acid |

| Amine | Ammonia (NH₃) | 2-amino-3-methoxy-3-methylbutanoic acid |

| Azide | Sodium Azide (NaN₃) | 2-azido-3-methoxy-3-methylbutanoic acid |

| Thiolate | Sodium Thiolate (RSNa) | 2-(alkylthio)-3-methoxy-3-methylbutanoic acid |

| Thiourea | Thiourea (SC(NH₂)₂) | 2-isothiuronium-3-methoxy-3-methylbutanoic acid salt |

Regioselectivity and Stereoselectivity in Substitution

The primary site of nucleophilic attack is the α-carbon bearing the bromine atom due to its enhanced electrophilicity. Under typical SN2 conditions, the reaction is highly regioselective, with the nucleophile exclusively attacking the α-position.

Since this compound is a chiral molecule (with a stereocenter at the α-carbon), the stereochemical outcome of the substitution is of significant interest. In a classic SN2 reaction, an inversion of configuration at the stereocenter is expected. Therefore, if a single enantiomer of the starting material is used, the corresponding enantiomerically pure product with the opposite configuration will be formed. For example, the reaction of (R)-2-bromo-3-methoxy-3-methylbutanoic acid with a nucleophile would yield the (S)-product. However, if the reaction proceeds through an SN1 mechanism, which is less common for α-halo acids but can be promoted under certain conditions (e.g., with a tertiary carbocation stabilizing group), a racemic mixture of products would be expected.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can undergo a variety of transformations, including esterification, amide formation, and decarboxylation.

Esterification and Amide Formation

Direct esterification of this compound can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. scielo.br For example, reaction with methanol (B129727) and sulfuric acid would yield methyl 2-bromo-3-methoxy-3-methylbutanoate.

Alternatively, α-bromo esters and amides can be synthesized in a one-pot procedure starting from the corresponding carboxylic acid via the Hell-Volhard-Zelinskii (HVZ) reaction. In this method, the carboxylic acid is first treated with bromine and a catalytic amount of phosphorus tribromide (PBr₃) to form the α-bromo acyl bromide. Subsequent treatment with an alcohol or an amine directly yields the desired α-bromo ester or amide, respectively. researchgate.netyoutube.com

Esterification and Amide Formation Pathways

| Transformation | Reagents | Product |

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ | Methyl 2-bromo-3-methoxy-3-methylbutanoate |

| Amide Formation (via HVZ) | 1. Br₂, PBr₃ 2. Ammonia (NH₃) | 2-bromo-3-methoxy-3-methylbutanamide |

Decarboxylation Pathways

The decarboxylation of simple aliphatic carboxylic acids is generally difficult and requires high temperatures. fiveable.me However, the presence of certain functional groups can facilitate this process. While β-keto acids readily undergo decarboxylation through a cyclic transition state, the β-methoxy group in this compound does not activate the molecule for decarboxylation in the same way. masterorganicchemistry.commasterorganicchemistry.com

Decarboxylation of α-bromo carboxylic acids can occur under specific conditions, often involving radical intermediates. For instance, the Hunsdiecker reaction, which involves the silver salt of the carboxylic acid and bromine, leads to decarboxylative bromination. libretexts.org However, thermal decarboxylation of this compound to form 1-bromo-2-methoxy-2-methylbutane is not a commonly reported or facile reaction under standard laboratory conditions.

Reduction and Oxidation Reactions of the Butanoic Acid Moiety

The butanoic acid portion of the molecule can undergo both reduction and oxidation, targeting either the carboxylic acid function or the carbon backbone.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction would yield 2-bromo-3-methoxy-3-methylbutan-1-ol. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids but can reduce the corresponding esters. masterorganicchemistry.comnih.gov Therefore, a two-step procedure involving esterification followed by reduction with NaBH₄ could also be employed to obtain the primary alcohol.

The oxidation of this compound is more complex. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially lead to cleavage of the carbon-carbon bonds or oxidation of the methoxy (B1213986) group, in addition to any reaction at the α-position. libretexts.org The specific products would depend heavily on the reaction conditions. For instance, under harsh oxidative conditions, cleavage of the butanoic acid chain could occur.

Reactivity Enhancement by Bromine and Methoxy Substituents

The chemical reactivity of this compound is significantly influenced by the electronic and steric effects of its bromine and methoxy substituents. The interplay of these functional groups enhances the molecule's utility as an intermediate in organic synthesis.

The bromine atom at the alpha (α) position to the carboxyl group is a key feature that enhances reactivity. As a halogen, bromine is an electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon-bromine bond, making the α-carbon electron-deficient and thus a good electrophilic center. Consequently, this α-carbon becomes highly susceptible to nucleophilic attack, facilitating SN2 reactions. libretexts.org The presence of the bromine atom also increases the acidity of the carboxylic acid proton compared to an unsubstituted butanoic acid. youtube.compressbooks.pub

Sterically, the presence of two methyl groups and a methoxy group at the β-position creates a congested environment. This steric hindrance can influence the approach of nucleophiles to the electrophilic α-carbon and may affect the rates and stereochemical outcomes of reactions. numberanalytics.comwikipedia.org

The combined electronic effects of the bromine and methoxy groups render the α-proton more acidic, which can be relevant in reactions involving enolate formation. The enhanced electrophilicity of the α-carbon due to the bromine substituent makes this compound a valuable precursor for the synthesis of various substituted carboxylic acids. libretexts.org

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Bromine | α | Strong -I (Inductive) | Increases electrophilicity of α-carbon, Increases acidity of carboxylic acid |

| Methoxy | β | -I (Inductive) | Modulates electron density on the carbon backbone |

| Methyl (x2) | β | +I (Inductive) | Can slightly counteract the electron-withdrawing effects |

Ring-Closing and Cycloaddition Reactions Involving Derivatives

While specific examples of ring-closing and cycloaddition reactions for this compound are not extensively documented in readily available literature, its structural features suggest that its derivatives would be valuable substrates for such transformations. The presence of a good leaving group (bromide) at the α-position and a carboxylic acid function that can be converted into various other functionalities makes it a versatile precursor for the synthesis of heterocyclic compounds. organic-chemistry.orgnih.gov

Ring-Closing Reactions:

Derivatives of this compound, such as its esters or amides, are well-suited for intramolecular cyclization reactions. For instance, treatment of the corresponding ester or amide with a base could induce an intramolecular nucleophilic substitution, where the oxygen of the enolate or the nitrogen of the amide attacks the electrophilic α-carbon, displacing the bromide and forming a lactone (a cyclic ester) or a lactam (a cyclic amide), respectively. The steric bulk at the β-position would likely influence the feasibility and stereochemical outcome of such cyclizations.

Cycloaddition Reactions:

Derivatives of this compound could also be precursors for cycloaddition reactions. For example, elimination of hydrogen bromide (HBr) from an ester derivative would yield an α,β-unsaturated ester. This unsaturated system could then act as a dienophile in a [4+2] cycloaddition reaction, such as the Diels-Alder reaction, with a suitable diene to form a six-membered ring. libretexts.orgmdpi.com

Furthermore, the formation of a ketene (B1206846) from the corresponding acid chloride derivative (formed from the carboxylic acid) could lead to [2+2] cycloadditions with alkenes to generate cyclobutanone (B123998) derivatives. libretexts.org The specific substitution pattern of the resulting cyclic products would be determined by the regiochemical and stereochemical preferences of the cycloaddition reaction.

| Reaction Type | Derivative | Potential Product |

| Intramolecular Cyclization | Ester/Amide | Lactone/Lactam |

| [4+2] Cycloaddition | α,β-Unsaturated Ester | Substituted Cyclohexene |

| [2+2] Cycloaddition | Ketene (from acid chloride) | Substituted Cyclobutanone |

Mechanistic Investigations of Reactions Involving 2 Bromo 3 Methoxy 3 Methylbutanoic Acid

Role of Stereochemistry in Governing Reaction Pathways

The stereochemical outcome of the α-bromination of 3-methoxy-3-methylbutanoic acid is a critical aspect of its reaction mechanism. The α-carbon of the resulting 2-Bromo-3-methoxy-3-methylbutanoic acid is a stereocenter. The generally accepted mechanism of the Hell-Volhard-Zelinskii reaction involves the formation of a planar enol intermediate. libretexts.org The subsequent attack of bromine on this planar intermediate can occur from either face with equal probability. This leads to the formation of a racemic mixture of the (R)- and (S)-enantiomers of the α-bromo carboxylic acid. libretexts.org

Therefore, in the absence of any chiral catalysts or auxiliaries, the synthesis of this compound via the HVZ reaction is expected to yield a racemic product. It is important to note that the starting material, 3-methoxy-3-methylbutanoic acid, is itself chiral if it were to be resolved. However, the reaction conditions of the HVZ are typically not stereospecific, meaning that even if a single enantiomer of the starting material were used, the resulting product would likely be a racemic mixture due to the planar enol intermediate.

Recent advancements in stereoselective halogenation reactions have explored the use of chiral auxiliaries and catalysts to control the stereochemical outcome of such transformations. nih.gov However, for the standard Hell-Volhard-Zelinskii reaction of substrates like 3-methoxy-3-methylbutanoic acid, racemization at the α-position is the expected and generally observed outcome. The presence of the β-substituents (methoxy and methyl groups) does not directly participate in the enolization or bromination steps at the α-position and therefore is not expected to induce significant diastereoselectivity in the absence of external chiral influences.

Identification and Characterization of Reaction Intermediates

The primary intermediates in the formation of this compound via the Hell-Volhard-Zelinskii reaction are the acyl bromide and its corresponding enol. masterorganicchemistry.comorganic-chemistry.org

3-methoxy-3-methylbutanoyl bromide: This acyl bromide is formed in the initial step of the reaction. While often not isolated, its presence is essential for the subsequent enolization and bromination. Acyl bromides are known to be reactive species, susceptible to hydrolysis.

Enol of 3-methoxy-3-methylbutanoyl bromide: This tautomer is the key nucleophilic species that reacts with bromine. Enols are generally transient and exist in equilibrium with their keto (in this case, acyl bromide) form. The concentration of the enol at any given time is typically low, but its high reactivity drives the bromination step forward.

Direct spectroscopic observation of these intermediates in a typical HVZ reaction is challenging due to their transient nature and the harsh reaction conditions. However, their existence is well-supported by a vast body of mechanistic studies on the HVZ reaction. masterorganicchemistry.comlibretexts.orgbyjus.compressbooks.puborganic-chemistry.orgchemistrysteps.comfiveable.melibretexts.orgwikipedia.org The final product, this compound, can be characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for this compound are not widely published in the literature, the expected spectroscopic data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the methoxy (B1213986) (-OCH₃) protons. - Two singlets for the diastereotopic methyl (CH₃) protons at the β-position. - A singlet for the proton at the α-carbon (-CHBr). - A broad singlet for the carboxylic acid proton (-COOH). |

| ¹³C NMR | - A signal for the carbonyl carbon (-COOH). - A signal for the α-carbon (-CHBr). - A signal for the quaternary β-carbon. - A signal for the methoxy carbon (-OCH₃). - Signals for the methyl carbons. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid. - A strong C=O stretch from the carbonyl group. - C-H stretching and bending vibrations. - A C-Br stretch in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). - Fragmentation patterns corresponding to the loss of bromine, the carboxylic acid group, and other fragments. uni.lu |

Kinetic and Thermodynamic Studies of Transformation Dynamics

The formation of the α-bromo product is generally considered to be under kinetic control. The reaction is typically run under conditions that favor the forward reaction and are not readily reversible. The rate-determining step is often considered to be the enolization of the acyl bromide. The subsequent reaction of the enol with bromine is usually fast.

Computational and Theoretical Insights into Reaction Mechanisms

Computational and theoretical studies provide valuable tools for understanding reaction mechanisms, transition states, and the stability of intermediates. While no specific computational studies on the Hell-Volhard-Zelinskii reaction of 3-methoxy-3-methylbutanoic acid have been found, density functional theory (DFT) calculations have been employed to investigate the mechanism of related reactions, such as the enolization of acyl halides and radical halogenation reactions. rsc.orgacs.orgrsc.orgresearchgate.net

For the α-bromination of 3-methoxy-3-methylbutanoic acid, computational studies could be used to:

Model the transition state for the enolization of 3-methoxy-3-methylbutanoyl bromide to understand the energy barrier for this key step.

Calculate the relative energies of the possible diastereomeric transition states leading to the (R)- and (S)- enantiomers of the product, which would provide insight into the stereochemical outcome.

Investigate the electronic effects of the methoxy and methyl substituents on the stability of the enol intermediate and the transition state for bromination.

Predict spectroscopic properties (NMR, IR) of the intermediates and the final product to aid in their experimental identification.

Such theoretical investigations would complement experimental findings and provide a more detailed and quantitative understanding of the mechanistic intricacies of reactions involving this compound.

Advanced Applications in Organic Synthesis Utilizing 2 Bromo 3 Methoxy 3 Methylbutanoic Acid

Role as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. Compounds possessing stereocenters, such as 2-Bromo-3-methoxy-3-methylbutanoic acid, are potential chiral building blocks. The presence of two chiral centers (at C2 and C3) suggests that four stereoisomers of this compound could exist. These, in theory, could be used to introduce specific stereochemistry into larger, more complex molecules.

However, a thorough search of scientific literature reveals no specific examples or studies where this compound has been utilized as a chiral building block in asymmetric synthesis. The reactivity of the bromine atom at the α-position to the carboxylic acid could, in principle, be exploited in nucleophilic substitution reactions, while the stereochemistry of the adjacent methoxy- and methyl-bearing carbon could direct the stereochemical outcome of such reactions. Despite this theoretical potential, no published research demonstrates this application.

Precursor for Complex Organic Molecules and Natural Product Synthesis

The synthesis of complex organic molecules and natural products often relies on the use of versatile and functionalized starting materials. Halogenated carboxylic acids are frequently employed as precursors due to the reactivity of the carbon-halogen bond, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

While this compound is commercially available and categorized for use in organic synthesis, there is no specific information in the public domain detailing its use as a precursor for the synthesis of any particular complex organic molecules or natural products. Its structural features would theoretically allow for various transformations, but documented examples are absent from the current body of scientific literature.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The development of new pharmaceuticals is a major driver of innovation in synthetic organic chemistry. Many modern drugs are complex molecules requiring multi-step syntheses, often involving specialized building blocks.

One supplier of this compound notes its general application in pharmaceutical research. apolloscientific.co.uk However, specific examples of its use in the synthesis of pharmaceutical intermediates or APIs are not found in published studies or patents.

Development of Angiotensin-II Receptor Antagonists Derivatives

Angiotensin-II receptor antagonists, such as Valsartan, are a critical class of drugs for treating hypertension. Their synthesis often involves the coupling of various fragments to create the final complex structure. A review of the patent literature for the synthesis of Valsartan and related derivatives does not indicate the use of this compound as a starting material or intermediate.

Intermediates for Renin Inhibitors

Renin inhibitors, like Aliskiren, are another important class of antihypertensive drugs characterized by their complex, stereochemically rich structures. The synthesis of Aliskiren and its intermediates is well-documented in the patent literature. However, an examination of these synthetic routes reveals no mention of this compound being employed in their production.

Precursors for Antiviral Compounds

The search for novel antiviral agents is an ongoing effort in medicinal chemistry. While a vast array of synthetic methods and building blocks are used, there is no available research or patent data to suggest that this compound has been used as a precursor for the synthesis of any antiviral compounds.

Synthesis of Agrochemicals and Related Biologically Active Compounds

The agrochemical industry also relies on advanced organic synthesis to develop new pesticides, herbicides, and other biologically active compounds. Halogenated compounds can be important intermediates in this sector. pacificbiochem.com Nevertheless, there is a lack of specific, published information linking this compound to the synthesis of any agrochemical products.

Derivatization for Enhanced Synthetic Utility and Targeted Reactions

The synthetic versatility of this compound is significantly expanded through the derivatization of its carboxylic acid moiety. These transformations allow for the introduction of a wide array of functional groups, enabling its use in complex, multi-step syntheses and the construction of targeted molecules with potential applications in medicinal chemistry and materials science. The primary derivatization strategies involve the conversion of the carboxylic acid into esters and amides, which serve as key intermediates for further chemical modifications.

The presence of the α-bromo substituent and the tertiary ether at the 3-position introduces specific stereochemical and electronic considerations that influence the choice of reaction conditions. Standard derivatization procedures are generally applicable, though they may require optimization to achieve high yields and prevent unwanted side reactions.

Esterification Reactions

The conversion of this compound to its corresponding esters is a fundamental derivatization that enhances its utility in organic synthesis. Esterification can modulate the compound's solubility, reactivity, and volatility, and the resulting esters can be subjected to a variety of subsequent transformations.

One of the most common methods for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This is an equilibrium-driven process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. organic-chemistry.org

Given the steric hindrance around the carboxylic acid group due to the adjacent quaternary carbon, reaction times may be longer, or more forceful conditions may be required compared to less substituted carboxylic acids.

Table 1: Representative Fischer Esterification of this compound The following are illustrative examples based on established chemical principles, as specific literature data for this compound is limited.

| Alcohol | Catalyst | Solvent | Reaction Conditions | Product |

| Methanol (B129727) | H₂SO₄ (cat.) | Methanol (excess) | Reflux, 12h | Methyl 2-bromo-3-methoxy-3-methylbutanoate |

| Ethanol | p-TsOH (cat.) | Toluene | Reflux with Dean-Stark trap, 18h | Ethyl 2-bromo-3-methoxy-3-methylbutanoate |

| Isopropanol | H₂SO₄ (cat.) | Isopropanol (excess) | Reflux, 24h | Isopropyl 2-bromo-3-methoxy-3-methylbutanoate |

Alternative esterification methods that can be employed, particularly for more sensitive substrates or to avoid the use of strong acids, include reaction with alkyl halides in the presence of a non-nucleophilic base or using coupling reagents that activate the carboxylic acid.

Amidation Reactions

The formation of amides from this compound opens up another significant avenue for synthetic diversification. Amide bonds are a cornerstone of many biologically active molecules, and their synthesis from this scaffold is of considerable interest.

Direct amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine. bohrium.com However, this reaction is often slow and requires high temperatures. To facilitate amide bond formation under milder conditions, a wide variety of peptide coupling reagents have been developed. bachem.compeptide.comsigmaaldrich.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). bachem.compeptide.comsigmaaldrich.com The choice of coupling reagent and additives (such as HOBt or HOAt) can be crucial for achieving high yields and minimizing side reactions like racemization, particularly given the chiral center at the α-carbon. bachem.comsigmaaldrich.com

Table 2: Representative Amidation Reactions of this compound The following are illustrative examples based on established chemical principles, as specific literature data for this compound is limited.

| Amine | Coupling Reagent | Base | Solvent | Reaction Conditions | Product |

| Benzylamine | EDC/HOBt | DIPEA | DMF | 0 °C to rt, 12h | N-Benzyl-2-bromo-3-methoxy-3-methylbutanamide |

| Morpholine | HATU | DIPEA | CH₂Cl₂ | 0 °C to rt, 8h | (4-(2-Bromo-3-methoxy-3-methylbutanoyl)morpholine |

| Aniline | PyBOP | NMM | Acetonitrile | rt, 16h | 2-Bromo-3-methoxy-N-phenyl-3-methylbutanamide |

The resulting α-bromo amides are valuable synthetic intermediates. The bromine atom can be displaced by a variety of nucleophiles, or the entire amide moiety can participate in further cyclization or rearrangement reactions, leading to complex molecular architectures. A related compound, 8-(2-bromo-3-methoxy-3-methylbutyl)-7-methoxycoumarin, has been isolated and characterized, indicating the potential for this bromo-ether motif to be incorporated into larger, biologically relevant scaffolds. nih.gov

Applications in Biological and Biochemical Research

Investigation of Metabolic Pathways and Biosynthetic Routes

While specific metabolic pathways for 2-bromo-3-methoxy-3-methylbutanoic acid have not been detailed in the available literature, the metabolism of structurally related halogenated carboxylic acids provides insights into its likely fate in biological systems. The metabolism of carboxylic acids is a fundamental biological process, and the presence of a halogen can significantly influence these pathways. researchgate.net

Generally, the metabolic activation of carboxylic acids can proceed through the formation of acyl-CoA thioesters and acyl-glucuronides. wikipedia.org For halogenated alkanes, metabolic activation can lead to the formation of reactive intermediates. acs.org Studies on other bromo-compounds, such as 2-bromoalkanoic acids, have shown that they can be catabolized by microorganisms. For instance, Pseudomonas fluorescens has been shown to catabolize 2-bromooctanoic acid. nih.gov The degradation of similar compounds, like 2-hydroxy-1-naphthoic acid by Burkholderia sp., proceeds through a series of enzymatic steps involving hydroxylation and ring cleavage, ultimately leading to intermediates of central metabolism like gentisic acid. nih.gov It is plausible that this compound could undergo dehalogenation and subsequent degradation through pathways common to short-chain fatty acids.

The biosynthesis of halogenated compounds is a known natural process, and the asymmetric synthesis of such compounds from carboxylic acids is an area of active research. eurekalert.org The development of chiral catalysts allows for the stereoselective replacement of a carboxylic acid group with a halogen, a process that is crucial for producing enantiomerically pure compounds with specific biological activities. eurekalert.orgthieme-connect.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. nih.gov While specific SAR studies for derivatives of this compound are not extensively documented, general principles from related classes of compounds can be applied. The presence of both bromo and methoxy (B1213986) groups offers multiple points for modification to explore their impact on activity.

Research on other functionalized butanoic acid derivatives has shown that modifications to the core structure can significantly impact biological activity. For example, in a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, the presence and position of methoxy and bromo substituents were found to be critical for their potent cytotoxic activity against cancer cell lines. nih.gov Specifically, compounds with 2,5-dimethoxyaniline (B66101) moieties, particularly those with 4-bromo substitutions, showed high potency. nih.gov

Similarly, in the development of inhibitors for the enzyme Lysyl-tRNA synthetase, the introduction of chloro and bromo substituents led to sub-micromolar activity. acs.org The addition of a methoxy group also resulted in sub-micromolar potency and improved selectivity. acs.org These examples highlight a common theme in medicinal chemistry where halogen and methoxy groups can be used to modulate the potency and selectivity of bioactive molecules.

A study on phenolic acids demonstrated that methoxy and phenolic hydroxyl groups significantly enhance antioxidant activity. nih.govresearchgate.net The electron-donating ability of these groups is a key factor in their antioxidant capacity. nih.govresearchgate.net This suggests that derivatives of this compound could be explored for antioxidant properties, with modifications to the methoxy group potentially influencing this activity.

Table 1: Illustrative SAR data for related compound classes

| Compound Class | Key Structural Features | Observed Activity | Reference |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides | 2,5-dimethoxyaniline with 4-bromo substitution | Potent cytotoxicity against cancer cells | nih.gov |

| Lysyl-tRNA Synthetase Inhibitors | Chloro, bromo, and methoxy substitutions | Sub-micromolar enzyme inhibition | acs.org |

| Phenolic Acids | Methoxy and phenolic hydroxyl groups | Enhanced antioxidant activity | nih.govresearchgate.net |

This table presents data from related compound classes to illustrate general SAR principles that may be applicable to derivatives of this compound.

Enzyme-Substrate Interactions and Inhibition Studies

The structural motifs present in this compound suggest its potential as a precursor for enzyme inhibitors. The carboxylic acid group can interact with active sites of enzymes, and the bromine atom can act as a reactive group or influence binding affinity. creative-enzymes.com

Studies on 2-bromoalkanoic acids have demonstrated their inhibitory effects on various enzymes. For example, 2-bromohexanoic acid, 2-bromooctanoic acid, and 2-bromodecanoic acid have been shown to inhibit rhamnolipid and polyhydroxyalkanoic acid (PHA) synthesis in Pseudomonas aeruginosa. nih.gov These compounds are believed to target the enzymes RhlA and PhaG, which are involved in the biosynthesis of these products. nih.gov The alkyl chain length of the 2-bromoalkanoic acid was found to influence the inhibitory strength. nih.gov

Butyric acid and its derivatives are known to act as histone deacetylase (HDAC) inhibitors, which is a key mechanism in their anti-cancer effects. wikipedia.orgbiointerfaceresearch.com This suggests that derivatives of this compound could be investigated for similar inhibitory activities. Carboxylic acid reductases are another class of enzymes that interact with carboxylic acids, converting them to aldehydes. nih.gov The substrate specificity of these enzymes is influenced by the electronic properties of the acid. nih.gov

Table 2: Examples of Enzyme Inhibition by Related Carboxylic Acids

| Inhibitor | Target Enzyme/Process | Organism/System | Key Finding | Reference |

| 2-Bromoalkanoic acids | RhlA and PhaG (Rhamnolipid and PHA synthesis) | Pseudomonas aeruginosa | Inhibition is dependent on the alkyl-chain length. | nih.gov |

| Butyric acid derivatives | Histone Deacetylases (HDACs) | Human cancer cells | Inhibition of HDACs leads to anti-cancer effects. | wikipedia.orgbiointerfaceresearch.com |

| Halo-substituted ester/amide derivatives | Jack Bean Urease | In vitro | Mixed-type inhibition observed. |

This table provides examples of enzyme inhibition by compounds structurally related to this compound to highlight potential areas of investigation.

Development of Biologically Active Compounds for Therapeutic and Agrochemical Applications

The primary documented application of this compound is as an intermediate in the synthesis of more complex, biologically active molecules. apolloscientific.co.uk Carboxylic acids and their derivatives are fundamental building blocks in the development of both pharmaceuticals and agrochemicals. creative-enzymes.comthieme-connect.commdpi.com

A notable example of its use is in the synthesis of cyclic peptides. A patent describes the use of this compound in the preparation of aureobasidin A analogs, which are known for their antifungal properties. The butanoic acid derivative is reacted with methylamine (B109427) as a step towards building the peptide structure.

The broader class of butanoic acid derivatives has shown potential as anti-neoplastic agents. biointerfaceresearch.com For instance, pivalyloxymethyl butyrate (B1204436), a pro-drug of butyric acid, induces differentiation and inhibits the proliferation of leukemic cells. biointerfaceresearch.com The therapeutic potential of butyrate and its derivatives extends to modulating glial and neuronal activity, with possible applications in neurodegenerative diseases like Alzheimer's.

In the agrochemical sector, carboxylic acid derivatives are widely used as herbicides. thieme-connect.com Boronic acid derivatives, another class of carboxylic acid analogs, are being explored as fungicides and plant growth regulators. mdpi.comnih.gov Given the known biological activities of bromo- and methoxy-substituted compounds, derivatives of this compound represent a promising, yet underexplored, area for the discovery of new agrochemicals.

Stereochemical Control and its Impact on Biological Activity

Stereochemistry plays a critical role in the biological activity of many compounds, as enantiomers can have vastly different interactions with chiral biological targets like enzymes and receptors. The structure of this compound contains a chiral center at the carbon bearing the bromine atom, meaning it can exist as two enantiomers.

The stereoselective synthesis of halogenated compounds is a significant area of research to ensure the production of a single, desired enantiomer. eurekalert.orgthieme-connect.com Chiral catalysts can be employed to control the stereochemical outcome of reactions involving the introduction of a halogen. eurekalert.orgnih.gov For example, the stereoselective synthesis of axially chiral bis-1-arylisochromans, which demonstrated antibacterial activity, was dependent on the stereochemistry of the starting materials and the reaction conditions. mdpi.com The biological activity of these compounds against Bacillus subtilis and Enterococcus faecalis was found to be dependent on their stereochemistry. mdpi.com

The separation of chiral carboxylic acids is another important aspect, often achieved through derivatization with a chiral agent to form diastereomers, which can then be separated by chromatography. nih.govcapes.gov.br The enantioselective separation of chiral arylcarboxylic acids has been demonstrated using a human serum albumin chiral stationary phase, where chiral recognition was influenced by the hydrophobicity and steric volume of the solutes. nih.gov

While specific studies on the differential biological activity of the enantiomers of this compound are not available, it is highly probable that the stereochemistry at the C2 position would significantly influence the biological activity of its derivatives. This is a critical consideration for any future development of this compound for therapeutic or agrochemical purposes.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The proton on the α-carbon (C2), being adjacent to both a bromine atom and a carbonyl group, would likely appear as a singlet in the downfield region, typically between 4.0 and 5.0 ppm, due to the strong deshielding effects of these electron-withdrawing groups. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet, likely in the range of 3.2 to 3.8 ppm. The two methyl groups attached to the tertiary carbon (C3) are diastereotopic due to the chiral center at C2 and would therefore be expected to appear as two distinct singlets. Their chemical shifts would be influenced by the adjacent methoxy group and would likely fall in the 1.2 to 1.8 ppm range. The acidic proton of the carboxylic acid group would be a broad singlet, highly dependent on the solvent and concentration, and could appear anywhere from 10 to 13 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The α-carbon (C2), bonded to the bromine atom, would be significantly deshielded and is expected to resonate between 40 and 60 ppm. The quaternary carbon (C3), attached to the two methyl groups and the methoxy group, would likely appear in the 70-80 ppm region. The carbon of the methoxy group (-OCH₃) is anticipated to have a chemical shift between 50 and 60 ppm. The two diastereotopic methyl carbons would show separate signals, expected in the range of 20-30 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-3-methoxy-3-methylbutanoic acid (Note: These are predicted values based on analogous compounds and general principles.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 (broad s) | 170 - 180 |

| C2-H | 4.0 - 5.0 (s) | 40 - 60 |

| C3 | - | 70 - 80 |

| -OCH₃ | 3.2 - 3.8 (s) | 50 - 60 |

| C3-(CH₃)₂ | 1.2 - 1.8 (two distinct s) | 20 - 30 (two distinct signals) |

To definitively establish the molecular structure of this compound, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. While limited in this specific molecule due to the presence of many singlet signals, it would confirm the absence of coupling between the C2-H proton and the methyl and methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms. For instance, the proton signal between 4.0-5.0 ppm would correlate with the carbon signal between 40-60 ppm, confirming the C2-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the molecular skeleton. Key HMBC correlations would be expected between:

The C2-H proton and the carbonyl carbon (C1), the quaternary carbon (C3), and the carbons of the two methyl groups.

The methoxy protons and the quaternary carbon (C3).

The methyl protons and the quaternary carbon (C3) and the α-carbon (C2).

These 2D NMR experiments, when used in combination, provide a comprehensive picture of the molecule's connectivity, confirming the arrangement of the bromo, methoxy, and methyl substituents around the butanoic acid backbone.

No specific studies utilizing deuterium (B1214612) labeling for mechanistic investigations of this compound have been identified in the surveyed literature. However, this technique could be hypothetically applied to study reaction mechanisms involving this compound. For example, if the compound were synthesized from a precursor containing a deuterium atom at a specific position, the fate of this label in the final product, as determined by NMR or mass spectrometry, could provide insights into the reaction pathway, such as whether a particular C-H bond is broken during the reaction.

Infrared (IR) Spectroscopy for Functional Group Analysis and Molecular Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands can be inferred from its structure.

The most prominent feature in the IR spectrum would be the very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching absorptions. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. The presence of the methoxy group would be indicated by C-O stretching vibrations, likely appearing in the 1050-1150 cm⁻¹ region. The C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹. The C-H stretching vibrations of the methyl groups would be visible in the 2850-3000 cm⁻¹ range.

Predicted IR Absorption Bands for this compound (Note: These are predicted values based on the functional groups present.)

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | C=O stretch | 1700 - 1725 (strong, sharp) |

| Alkyl C-H | C-H stretch | 2850 - 3000 |

| Ether (C-O) | C-O stretch | 1050 - 1150 |

| Alkyl Bromide (C-Br) | C-Br stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

There is no publicly available X-ray crystal structure for this compound. Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, as well as the stereochemical configuration at the chiral center (C2). Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the crystal packing arrangement.

Mass Spectrometry Techniques in Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₆H₁₁BrO₃), the molecular weight is approximately 211.05 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak in the mass spectrum would appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

The fragmentation of the molecular ion would be expected to proceed through several pathways. Cleavage of the C-C bond adjacent to the carbonyl group could lead to the loss of the carboxyl group (-COOH), resulting in a significant fragment. Alpha-cleavage next to the bromine atom is also a likely fragmentation pathway. The loss of the methoxy group (-OCH₃) or a methyl group (-CH₃) from the C3 position would also generate characteristic fragment ions. High-resolution mass spectrometry (HRMS) would be able to provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental compositions and further confirming the identity of the compound.

In addition to structural elucidation, mass spectrometry, particularly when coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for impurity profiling. This allows for the detection and identification of any by-products or residual starting materials from the synthesis, which is crucial for assessing the purity of the compound.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

The assessment of chemical purity and the determination of enantiomeric excess are critical quality control steps in the synthesis and application of chiral compounds such as this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques employed for these analyses, offering high resolution and sensitivity. heraldopenaccess.us Due to the chirality of this compound, methods that can distinguish between its enantiomers are essential for determining its optical purity.

For the analysis of analogous compounds like α-bromobutyric acid, pre-column derivatization is a common strategy to enhance chromatographic separation and detection. americanlaboratory.comresearchgate.net The carboxylic acid group can be reacted with a suitable agent to form an amide or ester, which may exhibit better separation on a given chiral stationary phase. americanlaboratory.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for both purity and enantiomeric excess determination. heraldopenaccess.us The choice of a chiral stationary phase (CSP) is paramount for the successful separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a wide range of chiral compounds. researchgate.net

In a typical HPLC method for a related compound, α-bromobutyric acid, a chiral column is used with a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol. americanlaboratory.com The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. Detection is commonly performed using a UV detector, as the derivatized compound often possesses a chromophore that absorbs UV light. americanlaboratory.com

The determination of enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram. The formula used is:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

While specific research detailing the chromatographic analysis of this compound is not extensively published, the principles derived from the analysis of structurally similar haloalkanoic acids provide a robust framework for developing suitable analytical methods. The following tables illustrate the typical parameters and potential results for HPLC analysis, based on established methods for analogous compounds.

Table 1: Illustrative HPLC Parameters for Enantiomeric Excess Determination

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiralcel OD-H (or similar polysaccharide-based chiral column) |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Table 2: Hypothetical Chromatographic Data for Enantiomeric Separation

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-Enantiomer | 8.5 | 15000 |

| (S)-Enantiomer | 9.8 | 148000 |

Based on the hypothetical data in Table 2, the enantiomeric excess would be calculated as follows:

e.e. (%) = [ (148000 - 15000) / (148000 + 15000) ] x 100 = 81.59%

This demonstrates the quantitative power of HPLC in assessing the stereochemical purity of chiral molecules. The precision and accuracy of these methods are typically validated according to established guidelines to ensure reliable results. researchgate.net

Theoretical and Computational Studies of 2 Bromo 3 Methoxy 3 Methylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. For 2-Bromo-3-methoxy-3-methylbutanoic acid, such calculations would reveal key information about its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity; the HOMO energy relates to its electron-donating ability, while the LUMO energy indicates its electron-accepting propensity.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability of the compound. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. Furthermore, these calculations can generate electron density maps and electrostatic potential surfaces, which visualize the distribution of charge and identify regions susceptible to nucleophilic or electrophilic attack.

Reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, can be derived from the calculated electronic structure. These descriptors provide a quantitative basis for predicting how this compound would behave in chemical reactions. While specific studies on this molecule are not present in the reviewed literature, a study on a related compound, 4-Bromo-3-(methoxymethoxy) benzoic acid, utilized DFT at the B3LYP/6-311++G(d,p) level of theory to determine these types of parameters. researchgate.net

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H11BrO3 | uni.lumolbase.comepa.gov |

| Molecular Weight | 211.054 g/mol | molbase.com |

| Monoisotopic Mass | 209.989157 g/mol | uni.luepa.gov |

| XlogP (predicted) | 1.1 | uni.lu |

| Density (predicted) | 1.484 g/cm³ | molbase.com |

| Boiling Point (predicted) | 259ºC at 760 mmHg | molbase.com |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule, such as this compound, with a biological target, typically a protein or enzyme. These studies are crucial in drug discovery and development for assessing the potential biological activity of a compound.

A typical molecular docking study would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to find its most stable conformation.

Identification of a Biological Target: A protein relevant to a specific disease or biological process would be selected.

Docking Simulation: A computational algorithm would be used to predict the preferred binding orientation and conformation of the ligand within the active site of the target protein.

Scoring and Analysis: The binding affinity is estimated using a scoring function, which provides a measure of the strength of the interaction. The binding mode, including hydrogen bonds and other non-covalent interactions, is analyzed to understand the basis of the interaction.

Currently, there are no published molecular docking studies specifically involving this compound in the public domain. Such studies would be highly valuable in exploring its potential as a pharmacologically active agent.

Conformational Analysis and Energetic Profiles through Computational Methods

This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

Computational methods can be used to systematically explore the conformational space of the molecule. By rotating the single bonds and calculating the potential energy of each resulting conformation, an energetic profile, or potential energy surface, can be constructed. This analysis identifies the most stable, low-energy conformations (global and local minima) and the energy barriers for interconversion between them. This information is critical as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation.

No specific conformational analysis studies for this compound have been identified in the literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts can be correlated with experimental NMR spectra to aid in signal assignment.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes associated with the functional groups present in this compound, such as the carboxylic acid C=O stretch and the C-Br stretch.

While experimental spectra for related compounds are available, specific computational predictions of spectroscopic parameters for this compound are not currently published. nist.govnist.gov

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 210.99645 | 138.3 |

| [M+Na]⁺ | 232.97839 | 148.6 |

| [M-H]⁻ | 208.98189 | 140.2 |

| [M+NH₄]⁺ | 228.02299 | 159.9 |

| [M+K]⁺ | 248.95233 | 139.4 |

| [M+H-H₂O]⁺ | 192.98643 | 139.4 |

| [M+HCOO]⁻ | 254.98737 | 155.5 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Reaction Pathway Simulations and Mechanistic Modeling

Theoretical chemistry can be employed to model chemical reactions involving this compound, providing detailed insights into reaction mechanisms. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is invaluable for understanding reaction kinetics and predicting the feasibility of a particular reaction pathway.

For instance, its use as an intermediate in the synthesis of cyclic peptides suggests its reactivity is of interest. pacificbiochem.com Mechanistic modeling could elucidate the steps involved in its reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the carboxylic acid group. These simulations can help in optimizing reaction conditions and predicting potential byproducts. As with the other computational aspects, specific reaction pathway simulations for this molecule are not found in the surveyed literature.

Future Research and Emerging Trends for this compound

The exploration of halogenated organic compounds continues to be a fertile ground for discovery in synthetic chemistry and drug development. Within this vast landscape, this compound, a specialized aliphatic carboxylic acid, represents a molecule of significant potential, largely owing to the unique interplay of its functional groups. frontiersin.org The presence of a bromine atom at the alpha position to a carboxylic acid, combined with a methoxy (B1213986) group on the adjacent tertiary carbon, offers a rich scaffold for synthetic manipulation and the potential for diverse biological activities. While current specific research on this compound is limited, its structure suggests numerous avenues for future investigation. This article will delve into the prospective research directions and emerging trends centered around this compound, focusing on novel synthesis, derivative design, mechanistic understanding, scalable production, and the integration of computational tools.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-bromo-3-methoxy-3-methylbutanoic acid?

Methodological Answer:

A common approach involves bromination of 3-methoxy-3-methylbutanoic acid derivatives. For example:

- Step 1: Protect the carboxylic acid group via esterification (e.g., methyl ester formation) to avoid undesired side reactions during bromination.

- Step 2: Introduce bromine at the β-position using electrophilic brominating agents like N-bromosuccinimide (NBS) under radical initiation or light.

- Step 3: Deprotect the ester group via hydrolysis (acidic or basic conditions) to regenerate the carboxylic acid.

Reference analogous protocols for brominated carboxylic acids in (e.g., 2-bromo-2-methylpropionic acid synthesis) .

Advanced: How can stereochemical challenges during bromination be addressed?

Methodological Answer:

The β-bromination step may lead to racemization or diastereomer formation. To mitigate this:

- Use chiral auxiliaries or catalysts to control stereochemistry during bromination.

- Employ kinetic studies (e.g., monitoring reaction progress via <sup>1</sup>H NMR) to identify optimal temperature and solvent conditions that minimize epimerization.

- Validate stereochemical integrity using polarimetry or chiral HPLC, as described in for related chiral acids .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on chemical shifts for bromine (δ 3.5–4.5 ppm for adjacent protons) and methoxy groups (δ ~3.3 ppm).

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks (expected m/z: ~212.04 for C6H9BrO3<sup>+</sup>).

- Infrared (IR) Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3000 cm<sup>-1</sup>) and ester/methoxy C-O stretches (~1250 cm<sup>-1</sup>).

Cross-reference with NIST spectral data for brominated butanoic acids () .

Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

Methodological Answer:

Discrepancies may arise from impurities or polymorphic forms. To address this:

- Purity Analysis: Perform HPLC or GC (e.g., >98% purity as in for bromo-methoxybenzoic acids) to rule out isomeric byproducts .

- Thermal Analysis: Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic transitions.

- Literature Cross-Validation: Compare data with authoritative databases like NIST () or Reaxys .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent degradation of the acid group or bromine displacement.

- Use amber vials to avoid light-induced radical reactions, as suggested for light-sensitive brominated compounds in (e.g., 2-bromo-3-methoxyaniline) .

Advanced: How can degradation pathways be systematically studied?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to stress conditions (e.g., 40°C/75% RH, acidic/basic pH) and monitor degradation via LC-MS.

- Mechanistic Probes: Use isotopic labeling (<sup>18</sup>O in the methoxy group) to track hydrolysis or demethylation pathways.

- Computational Modeling: Apply DFT calculations to predict reactive sites, referencing ’s synthetic route prediction tools .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact with brominated compounds.

- Ventilation: Perform reactions in a fume hood due to potential release of HBr gas during hydrolysis (see warnings in and ) .

Advanced: How can the compound’s reactivity be leveraged in complex syntheses?

Methodological Answer:

- Nucleophilic Displacement: Replace bromine with amines or thiols to generate novel analogs (e.g., ’s bromo-methoxybenzonitrile derivatization) .

- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling with aryl boronic acids to construct biaryl systems.

- Carboxylic Acid Functionalization: Convert to acyl chlorides for peptide coupling or esterification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.